1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole
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Overview
Description
1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole is a fluorinated organic compound belonging to the pyrazole family. This compound is characterized by the presence of a fluoroethyl group, a methyl group, and a nitro group attached to the pyrazole ring. The incorporation of fluorine into organic molecules often enhances their chemical and biological properties, making such compounds valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions. For instance, reacting 2-fluoroethyl bromide with the pyrazole derivative in the presence of a base like potassium carbonate.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Automation and continuous flow techniques can be employed to scale up the production efficiently.
Chemical Reactions Analysis
1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the development of fluorinated biomolecules, which are often more stable and exhibit enhanced biological activity.
Medicine: Fluorinated compounds are crucial in drug discovery and development. This compound can be used as a precursor for designing new pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole can be compared with other fluorinated pyrazoles and nitro-substituted pyrazoles:
2-Fluoroethanol: This compound contains a fluoroethyl group but lacks the pyrazole ring and nitro group.
Fluoroalkyl Azides: These compounds are used in click chemistry for rapid radiolabeling and PET imaging. They share the fluoroalkyl group but differ in their overall structure and applications.
1-Bromoethenesulfonyl Fluoride: Used as a synthetic equivalent for acetylenesulfonyl fluoride in the preparation of sulfonyl fluoride-substituted triazoles.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it valuable for diverse applications.
Properties
IUPAC Name |
1-(2-fluoroethyl)-4-methyl-5-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3O2/c1-5-4-8-9(3-2-7)6(5)10(11)12/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMQNHZFMMUXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CCF)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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